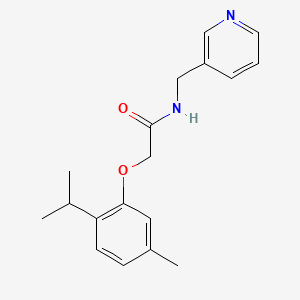
2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that belongs to the class of benzoxazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide is not fully understood. However, it has been suggested that it acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and serotonin. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide is its potent pharmacological activity. It has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on developing more efficient synthesis methods for the compound, which could improve its yield and purity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of the compound, which could provide valuable insights into its pharmacological activity.
Méthodes De Synthèse
The synthesis of 2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide involves the reaction of 3-chlorobenzylamine with 2-phenylethyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with methyl anthranilate to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-27(13-12-17-6-3-2-4-7-17)24(28)19-10-11-21-22(16-19)29-23(26-21)15-18-8-5-9-20(25)14-18/h2-11,14,16H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLFTURNWCXMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)
![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)
![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
![N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115375.png)